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Compound of Interest

Compound Name: Lansoprazole thiadiazine impurity

Cat. No.: B8819547 Get Quote

UPLC vs. HPLC for Lansoprazole Impurity
Profiling: A Comparative Guide
In the pharmaceutical industry, ensuring the purity and safety of drug substances is paramount.

For proton pump inhibitors like lansoprazole, rigorous impurity profiling is a critical aspect of

quality control. High-Performance Liquid Chromatography (HPLC) has long been the standard

for this purpose, but Ultra-Performance Liquid Chromatography (UPLC) has emerged as a

powerful alternative. This guide provides a comparative analysis of UPLC and HPLC for the

impurity profiling of lansoprazole, supported by experimental data and detailed methodologies.

Executive Summary
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over

traditional HPLC for the analysis of lansoprazole and its impurities.[1][2][3] The primary benefits

of UPLC include substantially shorter analysis times, improved resolution, and enhanced

sensitivity, which allows for the detection of trace-level impurities that might be missed by

HPLC.[1][4] Furthermore, UPLC systems operate with lower solvent consumption, leading to

cost savings and a reduced environmental footprint.[1][2] While HPLC remains a robust and

reliable technique, UPLC provides a more efficient and sensitive approach for the stringent

demands of pharmaceutical quality control.
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The key performance differences between UPLC and HPLC for lansoprazole impurity profiling

are summarized in the table below. Data has been compiled from various validated methods to

provide a representative comparison.

Parameter UPLC HPLC

Analysis Time ~11 minutes[5] 30 - 60 minutes

Resolution
Enhanced resolution between

closely eluting impurities[4]

Adequate, but may require

longer run times for complex

separations

Sensitivity (LOD/LOQ)
Lower limits of detection and

quantification[4][6]

Generally higher LOD and

LOQ compared to UPLC

Solvent Consumption
Significantly reduced (up to

80% less than HPLC)[3]

Higher due to longer run times

and larger column dimensions

System Backpressure High (up to 15,000 psi)[4] Lower (typically < 6,000 psi)

Column Particle Size < 2 µm[1][3] 3 - 5 µm[1][4]

Experimental Protocols
Below are representative experimental methodologies for the analysis of lansoprazole and its

related substances using both UPLC and HPLC.

UPLC Method for Lansoprazole and its Impurities[5][7]

Column: Waters Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm)[8]

Mobile Phase A: 20mM KH2PO4 buffer (pH 7.0) and methanol (90:10 v/v)[5][7]

Mobile Phase B: Methanol and acetonitrile (50:50 v/v)[5][7]

Gradient Program: A time-based gradient is typically employed to ensure the separation of all

impurities.

Flow Rate: 0.3 mL/min[5][9]
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Detection Wavelength: 285 nm[5][7][9]

Column Temperature: 40°C[5]

Injection Volume: 1-5 µL

HPLC Method for Lansoprazole and its Impurities[10]

Column: Inertsil ODS-3V (150 x 4.6 mm, 5 µm) or Waters Symmetry C8 (250 x 4.6mm, 5µm)

[10]

Mobile Phase A (Buffer): A mixture of potassium dihydrogen orthophosphate and dipotassium

hydrogen phosphate, with pH adjusted to 7.4 with triethylamine.[10]

Mobile Phase B (Organic): Acetonitrile or a mixture of acetonitrile and methanol.[10]

Gradient Program: A gradient elution is used to separate lansoprazole from its impurities.

Flow Rate: 1.0 mL/min[11]

Detection Wavelength: 210 nm or 235 nm[10]

Column Temperature: Ambient

Injection Volume: 10-20 µL

Workflow for Lansoprazole Impurity Profiling
The following diagram illustrates the general workflow for the analysis of lansoprazole

impurities using either UPLC or HPLC.
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Sample Preparation

Chromatographic Analysis (UPLC/HPLC)

Data Processing and Reporting

Weigh Lansoprazole Bulk Drug or Crush Tablets

Dissolve in appropriate diluent (e.g., ACN/Water)

Filter the solution (0.22 µm syringe filter)

Inject sample into the chromatograph

Separation on the analytical column

Detection of Lansoprazole and Impurities (UV Detector)

Integrate peaks in the chromatogram

Identify and quantify impurities

Generate analysis report

Click to download full resolution via product page

Workflow for Lansoprazole Impurity Analysis.
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Forced Degradation Studies
To ensure the stability-indicating nature of the analytical method, lansoprazole is subjected to

forced degradation under various stress conditions.[5][7] These studies are crucial for

identifying potential degradation products that may arise during the shelf-life of the drug

product. Common stress conditions include:

Acidic Hydrolysis: Treatment with hydrochloric acid.

Basic Hydrolysis: Treatment with sodium hydroxide.

Oxidative Degradation: Exposure to hydrogen peroxide.[5][7]

Thermal Degradation: Heating the sample.

Photolytic Degradation: Exposure to UV light.

A robust UPLC or HPLC method should be able to separate the main lansoprazole peak from

all the degradation products formed under these stress conditions.[5][12]

Logical Relationship of Method Validation
The validation of the analytical method is performed according to the International Council for

Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The following

diagram illustrates the key validation parameters and their relationships.

Method Validation (ICH Guidelines)

Specificity/
Selectivity

Linearity & Range

Accuracy
Precision

(Repeatability & Intermediate)

Limit of Detection (LOD)

Limit of Quantification (LOQ)

Robustness
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Key Parameters for Analytical Method Validation.

Conclusion
For the impurity profiling of lansoprazole, UPLC demonstrates clear advantages over HPLC in

terms of speed, sensitivity, and efficiency.[1][2][3] The ability to achieve faster run times with

improved resolution makes UPLC a highly attractive technique for high-throughput quality

control laboratories.[4] While the initial investment in UPLC instrumentation may be higher, the

long-term benefits of reduced analysis time, lower solvent consumption, and enhanced data

quality provide a strong justification for its adoption in modern pharmaceutical analysis.[1][2]

HPLC, however, remains a valid and widely used technique, particularly in laboratories where

the high throughput of UPLC is not a primary requirement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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